molecular formula C9H7ClN2S B2988498 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile CAS No. 1522071-68-6

2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile

Cat. No. B2988498
CAS RN: 1522071-68-6
M. Wt: 210.68
InChI Key: NFOZTOSYSKEEOC-UHFFFAOYSA-N
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Description

“2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1522071-68-6 . It has a molecular weight of 210.69 . The compound is stored at 4 degrees Celsius and is in powder form .


Synthesis Analysis

The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2S/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, etc., are not mentioned in the available literature.

Scientific Research Applications

Synthesis and Characterization

2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile serves as a key intermediate in the synthesis of various pyridine derivatives, demonstrating its value in the development of complex organic compounds. For instance, it has been utilized as a starting compound for the synthesis of a series of 2-aminopyranopyridine derivatives, which were further evaluated for their anticancer activity against several human cancer cell lines, showcasing significant potential in medicinal chemistry (Mohamed et al., 2016). This highlights its role in the creation of novel therapeutic agents.

Molecular Docking and In Vitro Screening

The compound has also been part of studies involving molecular docking and in vitro screening, indicating its relevance in the discovery and optimization of bioactive molecules. Novel pyridine and fused pyridine derivatives were synthesized using this compound, which underwent in silico molecular docking screenings towards GlcN-6-P synthase. This process revealed moderate to good binding energies, suggesting the potential of these derivatives as antimicrobial and antioxidant agents (Flefel et al., 2018).

Optical and Junction Characteristics

Further research has explored the optical and junction characteristics of pyridine derivatives synthesized from 2-chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile. These studies have focused on the thermal, structural, and optical properties of these compounds, contributing to fields such as material science and engineering. The findings offer insights into the electronic properties and potential applications of these materials in optoelectronic devices (Zedan et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOZTOSYSKEEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC(=C(C=C21)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile

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